(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
CAS No.: 11070-73-8
Cat. No.: VC21541341
Molecular Formula: C254H377N65O75S6
Molecular Weight: 5734 g/mol
* For research use only. Not for human or veterinary use.
![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid - 11070-73-8](/images/no_structure.jpg)
CAS No. | 11070-73-8 |
---|---|
Molecular Formula | C254H377N65O75S6 |
Molecular Weight | 5734 g/mol |
IUPAC Name | 4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C254H377N65O75S6/c1-29-131(24)205(312-192(334)103-256)250(389)317-204(130(22)23)246(385)287-158(74-81-199(344)345)216(355)281-155(70-77-188(260)330)220(359)307-183-116-399-400-117-184-242(381)305-177(110-321)238(377)293-161(87-122(6)7)223(362)294-167(94-139-52-60-145(324)61-53-139)226(365)282-153(68-75-186(258)328)217(356)289-160(86-121(4)5)221(360)284-157(73-80-198(342)343)219(358)301-173(100-189(261)331)233(372)297-169(96-141-56-64-147(326)65-57-141)229(368)308-182(241(380)303-175(253(393)394)102-191(263)333)115-398-396-113-180(212(351)270-106-193(335)277-152(71-78-196(338)339)215(354)280-150(50-41-83-268-254(264)265)210(349)269-107-194(336)278-165(92-137-45-35-31-36-46-137)225(364)296-166(93-138-47-37-32-38-48-138)228(367)298-170(97-142-58-66-148(327)67-59-142)236(375)318-206(135(28)323)251(390)319-84-42-51-185(319)244(383)285-151(49-39-40-82-255)213(352)276-134(27)252(391)392)310-248(387)202(128(18)19)315-234(373)163(89-124(10)11)291-227(366)168(95-140-54-62-146(325)63-55-140)295-222(361)159(85-120(2)3)288-207(346)132(25)274-214(353)156(72-79-197(340)341)286-245(384)201(127(16)17)314-235(374)164(90-125(12)13)292-231(370)172(99-144-105-267-119-273-144)300-237(376)176(109-320)279-195(337)108-271-211(350)179(112-395-397-114-181(309-243(183)382)240(379)275-133(26)208(347)304-178(111-322)239(378)316-203(129(20)21)249(388)311-184)306-224(363)162(88-123(8)9)290-230(369)171(98-143-104-266-118-272-143)299-218(357)154(69-76-187(259)329)283-232(371)174(101-190(262)332)302-247(386)200(126(14)15)313-209(348)149(257)91-136-43-33-30-34-44-136/h30-38,43-48,52-67,104-105,118-135,149-185,200-206,320-327H,29,39-42,49-51,68-103,106-117,255-257H2,1-28H3,(H2,258,328)(H2,259,329)(H2,260,330)(H2,261,331)(H2,262,332)(H2,263,333)(H,266,272)(H,267,273)(H,269,349)(H,270,351)(H,271,350)(H,274,353)(H,275,379)(H,276,352)(H,277,335)(H,278,336)(H,279,337)(H,280,354)(H,281,355)(H,282,365)(H,283,371)(H,284,360)(H,285,383)(H,286,384)(H,287,385)(H,288,346)(H,289,356)(H,290,369)(H,291,366)(H,292,370)(H,293,377)(H,294,362)(H,295,361)(H,296,364)(H,297,372)(H,298,367)(H,299,357)(H,300,376)(H,301,358)(H,302,386)(H,303,380)(H,304,347)(H,305,381)(H,306,363)(H,307,359)(H,308,368)(H,309,382)(H,310,387)(H,311,388)(H,312,334)(H,313,348)(H,314,374)(H,315,373)(H,316,378)(H,317,389)(H,318,375)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,391,392)(H,393,394)(H4,264,265,268) |
Standard InChI Key | IXIBAKNTJSCKJM-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CO)C)NC1=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)CO)CC5=CN=CN5)CC(C)C)C(C)C)CCC(=O)O)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)CC1=CC=C(C=C1)O)CC(=O)N)CCC(=O)O)CC(C)C)CCC(=O)N)CC1=CC=C(C=C1)O)CC(C)C)CO)NC(=O)CN |
SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CO)C)NC1=O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N)CO)CC5=CN=CN5)CC(C)C)C(C)C)CCC(=O)O)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)NC(CC(=O)N)C(=O)O)CC1=CC=C(C=C1)O)CC(=O)N)CCC(=O)O)CC(C)C)CCC(=O)N)CC1=CC=C(C=C1)O)CC(C)C)CO)NC(=O)CN |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CO)C)NC1=O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N)CO)CC5=CN=CN5)CC(C)C)C(C)C)CCC(=O)O)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)NC(CC(=O)N)C(=O)O)CC1=CC=C(C=C1)O)CC(=O)N)CCC(=O)O)CC(C)C)CCC(=O)N)CC1=CC=C(C=C1)O)CC(C)C)CO)NC(=O)CN |
Chemical Structure and Composition
Human insulin is a polypeptide hormone composed of two chains - the A chain and B chain - connected by disulfide bonds. The molecular structure contains 51 amino acids arranged in a specific sequence that determines its functionality.
Molecular Configuration
The structure of human insulin involves a complex arrangement of amino acids with multiple disulfide bridges that maintain its tertiary structure. The A chain contains 21 amino acids while the B chain contains 30 amino acids . The specific stereochemistry, indicated by the numerous S and R configurations in the chemical name, reflects the precise three-dimensional structure necessary for receptor binding and biological activity.
Structural Modifications in Insulin Analogs
Building upon the native human insulin structure, pharmaceutical research has developed modified versions with enhanced properties. Insulin degludec, for example, features a modified B chain with deletion of Threonine at position B30 and addition of a 16-carbon fatty diacid attached to Lysine at position B29 via a glutamic acid spacer . This structural modification allows insulin degludec to form multihexamer assemblies after subcutaneous injection, significantly altering its pharmacokinetic profile.
Physiological Role and Mechanism of Action
Human insulin serves as the primary hormone regulating glucose metabolism in the body, facilitating cellular uptake of glucose and inhibiting hepatic glucose production.
Receptor Binding and Signaling
The intricate three-dimensional structure of insulin enables precise binding to insulin receptors on cell surfaces. This binding initiates a cascade of intracellular signaling events that ultimately leads to the translocation of glucose transporters to the cell membrane, facilitating glucose uptake into cells . The specific amino acid sequences in both the A and B chains contribute to the receptor binding specificity.
Metabolic Effects
Human insulin exerts multiple effects on metabolism beyond glucose regulation. It enhances protein synthesis, inhibits protein degradation, promotes lipogenesis, and inhibits lipolysis . These diverse effects highlight insulin's central role in maintaining metabolic homeostasis.
Pharmacokinetic Properties
The pharmacokinetic profile of insulin determines its onset, peak, and duration of action when administered therapeutically.
Standard Human Insulin
Standard human insulin has relatively rapid absorption and action when administered subcutaneously. Its effect typically begins within 30 minutes, peaks in 2-3 hours, and lasts for 5-8 hours, necessitating multiple daily injections to maintain glycemic control.
Modified Insulin Analogs
Insulin degludec represents a significant advancement in insulin pharmacokinetics, designed to address limitations of earlier insulin formulations. This ultra-long-acting basal insulin has distinctive properties:
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Half-life exceeding 25 hours (compared to approximately 12 hours for insulin glargine)
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Steady-state reached within 3 days of administration across diverse patient populations
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Four times lower day-to-day within-subject variability in glucose-lowering effect compared to insulin glargine
These pharmacokinetic advantages translate to more stable glycemic control and reduced risk of hypoglycemia.
Clinical Applications and Efficacy
Human insulin and its analogs represent the cornerstone of diabetes management, particularly for individuals with type 1 diabetes and advanced type 2 diabetes.
Type 1 Diabetes Management
In type 1 diabetes, where endogenous insulin production is absent, exogenous insulin administration is essential for survival. Treatment typically involves multiple daily injections or continuous subcutaneous insulin infusion to mimic physiological insulin secretion patterns.
Type 2 Diabetes Treatment
For type 2 diabetes, insulin therapy is typically initiated when oral antidiabetic agents no longer provide adequate glycemic control. Long-acting insulin analogs like insulin degludec offer advantages in this population:
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Similar efficacy in hemoglobin A1c reduction compared to insulin glargine
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Potential for reduced dosing frequency (although three-times weekly dosing was discontinued due to non-inferiority concerns)
Clinical Trial Data for Insulin Degludec
Phase 3 clinical trials comparing insulin degludec with insulin glargine have demonstrated:
Structural Comparison with Collagen
While primarily focused on insulin, it's worth noting structural similarities with another important biological macromolecule, collagen, which also features complex stereochemistry.
Triple Helical Structure
Like insulin, collagen has a well-defined three-dimensional structure crucial for its function. Collagen forms a triple helix of three staggered, left-handed polypeptide chains . The stability of this triple helix depends on specific amino acid sequences, particularly the Gly-X-Y triplet where X is often proline and Y is often hydroxyproline .
Post-translational Modifications
Both insulin and collagen undergo important post-translational modifications. In collagen, prolyl 4-hydroxylase catalyzes the hydroxylation of proline residues to form hydroxyproline, which is essential for triple helix stability . Similarly, human insulin undergoes processing from proinsulin to its active form through specific enzymatic cleavage.
Future Directions and Ongoing Research
Research continues to advance our understanding and application of insulin and its analogs in diabetes management.
Novel Insulin Formulations
Building on the success of insulin degludec, research continues on novel insulin formulations with improved properties:
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Co-formulations of insulin degludec with rapid-acting insulin analogs (like the 70% insulin degludec/30% insulin aspart formulation) show promise for simplifying treatment regimens
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Such co-formulations may offer advantages including better post-dinner glucose control and potentially lower insulin doses
Emerging Research Areas
Current research focuses on:
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Further reducing hypoglycemia risk
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Developing glucose-responsive insulin formulations
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Exploring alternate delivery routes
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Investigating immunological aspects of insulin therapy
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